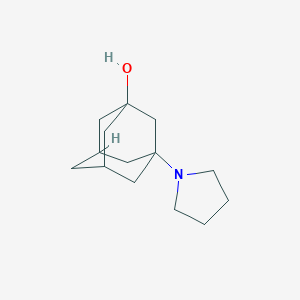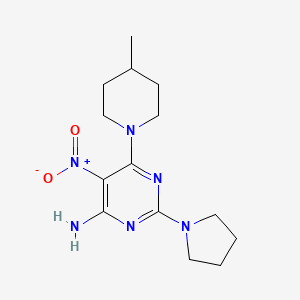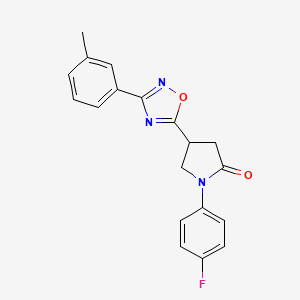
3-Pyrrolidin-1-yladamantan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(PYRROLIDIN-1-YL)ADAMANTAN-1-OL is a compound that combines the structural features of adamantane and pyrrolidine. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while pyrrolidine is a five-membered nitrogen-containing heterocycle. The combination of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PYRROLIDIN-1-YL)ADAMANTAN-1-OL typically involves the functionalization of adamantane derivatives followed by the introduction of the pyrrolidine ring. One common method is the reaction of 1-bromoadamantane with pyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of 3-(PYRROLIDIN-1-YL)ADAMANTAN-1-OL may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(PYRROLIDIN-1-YL)ADAMANTAN-1-OL can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrrolidine ring.
Substitution: The adamantane or pyrrolidine moieties can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-(PYRROLIDIN-1-YL)ADAMANTAN-1-ONE, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Aplicaciones Científicas De Investigación
3-(PYRROLIDIN-1-YL)ADAMANTAN-1-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and rigidity.
Mecanismo De Acción
The mechanism of action of 3-(PYRROLIDIN-1-YL)ADAMANTAN-1-OL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s ability to cross cell membranes, while the pyrrolidine ring can interact with specific binding sites, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(PYRROLIDIN-1-YL)ADAMANTANE: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
3-(PIPERIDIN-1-YL)ADAMANTAN-1-OL: Contains a six-membered piperidine ring instead of the five-membered pyrrolidine ring, leading to differences in steric and electronic properties.
1-(MORPHOLIN-4-YL)ADAMANTANE: Features a morpholine ring, which introduces additional oxygen functionality and alters the compound’s properties.
Uniqueness
3-(PYRROLIDIN-1-YL)ADAMANTAN-1-OL is unique due to the combination of the adamantane and pyrrolidine moieties, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C14H23NO |
|---|---|
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
3-pyrrolidin-1-yladamantan-1-ol |
InChI |
InChI=1S/C14H23NO/c16-14-8-11-5-12(9-14)7-13(6-11,10-14)15-3-1-2-4-15/h11-12,16H,1-10H2 |
Clave InChI |
WHGRUDSZQYFNAY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C23CC4CC(C2)CC(C4)(C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B14972899.png)
![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B14972906.png)
![3-(2-bromophenyl)-N-(2,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B14972910.png)
![4-Butoxy-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B14972914.png)



![N-Benzyl-2-(2-oxo-4-phenyl-2,3-dihydro-benzo[b][1,4]diazepin-1-yl)-acetamide](/img/structure/B14972942.png)
![N-methyl-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B14972943.png)
![N-(3,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B14972951.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B14972957.png)
![Methyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B14972965.png)
![ethyl 1-{[5-(5-methyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonyl}piperidine-4-carboxylate](/img/structure/B14972969.png)
![N,N-diethyl-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide](/img/structure/B14972985.png)
